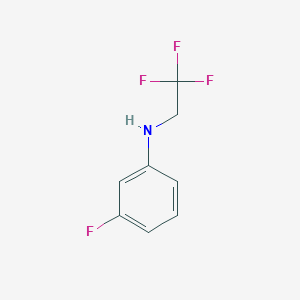

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGROACPGTQITOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651510 | |

| Record name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62158-93-4 | |

| Record name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro N 2,2,2 Trifluoroethyl Aniline and Analogous Structures

Approaches to C-F Bond Formation on Anilines

The regioselective introduction of a fluorine atom onto an aniline (B41778) scaffold is a critical step in the synthesis of compounds like 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline. This can be achieved through several distinct chemical approaches.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring, such as an aniline derivative, with a reagent that serves as an "electrophilic fluorine" source. These reagents, often containing a nitrogen-fluorine (N-F) bond, are capable of delivering a fluorine cation (F+) equivalent to the nucleophilic arene.

One of the most widely used and commercially available electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. researchgate.net This reagent is valued for its stability, solubility in polar solvents, and relatively low toxicity. researchgate.net The reaction mechanism can proceed through either an electrophilic pathway or a radical pathway, depending on the specific conditions and substrate. researchgate.net Another approach involves the use of hydrogen fluoride (B91410) (HF) in combination with hypervalent iodine compounds to generate the electrophilic species in situ, providing a method for the fluorination of various organic molecules. mdpi.com

Key Features of Electrophilic Fluorination:

Reagents: N-F reagents like Selectfluor are common.

Substrate: Requires an electron-rich aniline or a protected aniline derivative.

Regioselectivity: The position of fluorination is directed by the existing substituents on the aniline ring (ortho, para-directing for activating groups).

Nucleophilic Fluorination Techniques

Nucleophilic fluorination introduces a fluorine atom by displacing a leaving group on the aromatic ring with a fluoride anion (F-). This approach is fundamental in aromatic chemistry.

The classic Balz-Schiemann reaction is a cornerstone of this methodology. It involves the conversion of an arylamine to a diazonium salt, which is then isolated as its tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this salt releases nitrogen gas and generates the corresponding aryl fluoride. acs.org This reaction is a reliable method for introducing fluorine into a specific position on an aromatic ring. acs.org

Modern advancements have expanded the scope of nucleophilic fluorination. Transition metal catalysis, for instance, enables the fluorination of aryl triflates using fluoride sources. rsc.org Additionally, alkali metal fluorides, such as potassium fluoride (KF), are frequently used in combination with phase-transfer catalysts or in polar aprotic solvents to facilitate the displacement of leaving groups like chlorine or nitro groups on activated aromatic rings. scilit.com

Key Features of Nucleophilic Fluorination:

Classic Method: The Balz-Schiemann reaction provides a reliable route from an amino group to a fluorine atom. acs.org

Modern Methods: Transition metal-catalyzed reactions allow for the fluorination of aryl halides and triflates. rsc.org

Fluoride Sources: Common sources include tetrafluoroborates, potassium fluoride, and other metal fluorides. acs.orgscilit.com

Directed C-H Fluorination Methodologies

Directed C-H fluorination is an advanced strategy that offers a highly efficient way to form C-F bonds by selectively activating a specific carbon-hydrogen bond. This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

These reactions typically employ a directing group attached to the aniline (often at the nitrogen atom) that coordinates to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond (usually at the ortho position), facilitating its cleavage and subsequent fluorination. Both palladium and copper catalysts have been successfully employed in these transformations. nih.govnih.gov For example, benzoic acid derivatives can undergo copper-catalyzed ortho-fluorination using a directing group and a silver fluoride (AgF) source. nih.gov While this example is on a benzoic acid, the principle is directly applicable to aniline derivatives bearing suitable directing groups. nih.gov These methods provide a powerful tool for the late-stage fluorination of complex molecules. rsc.org

Key Features of Directed C-H Fluorination:

Mechanism: A directing group guides a metal catalyst to a specific C-H bond. nih.gov

Catalysts: Transition metals like palladium and copper are commonly used. nih.govnih.gov

Efficiency: Allows for the formation of C-F bonds without prior installation of a leaving group, improving step economy. rsc.org

| Methodology | Fluorine Source | Key Features | Typical Substrate |

|---|---|---|---|

| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor) | Reacts with electron-rich arenes; regioselectivity is electronically controlled. | Aniline or activated aniline derivatives. |

| Nucleophilic Fluorination | F- (e.g., from KF, HBF4) | Classic Balz-Schiemann reaction; transition metal-catalyzed options available. | Aryldiazonium salts, aryl halides/triflates. |

| Directed C-H Fluorination | Metal Fluorides (e.g., AgF) | High regioselectivity via a directing group; atom-economical. | Anilines with a coordinating directing group. |

Strategies for Introduction of the 2,2,2-Trifluoroethyl Moiety

The second major synthetic challenge is the attachment of the trifluoroethyl group to the nitrogen atom of the 3-fluoroaniline (B1664137) core.

Trifluoroethylation Reactions

Direct trifluoroethylation of the N-H bond of an aniline is a common and straightforward approach. This can be accomplished through several methods, including N-alkylation and reductive amination.

N-Alkylation: This involves reacting the aniline with a trifluoroethylating agent containing a good leaving group, such as 2,2,2-trifluoroethyl iodide or trifluoroethyl chloride. rsc.org More recently, specialized reagents like hypervalent iodine–CH2CF3 have also been developed for this purpose. rsc.org Another innovative method employs an iron porphyrin catalyst to facilitate the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction. nih.govrsc.orgresearchgate.net This process proceeds through a cascade diazotization/N-trifluoroethylation sequence. nih.govrsc.org

Reductive Amination: This powerful and widely used method involves the reaction of an aniline with a carbonyl compound, in this case, trifluoroacetaldehyde (B10831) or a precursor, to form an intermediate imine. wikipedia.org The imine is then reduced in situ to the corresponding secondary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (STAB), with STAB being particularly effective due to its selectivity for reducing imines in the presence of carbonyls. masterorganicchemistry.comnih.govorganic-chemistry.org This one-pot procedure is highly efficient for forming C-N bonds. nih.gov

Utilizing Trifluoromethylated Building Blocks

An alternative synthetic logic involves starting with a commercially available or readily synthesized molecule that already contains the trifluoromethyl or trifluoroethyl group. The aniline functionality is then constructed from this precursor.

A common strategy is to begin with a substituted nitrobenzene (B124822) that contains the required fluorine and trifluoromethyl groups. For example, a compound like 2-fluoro-5-nitrobenzotrifluoride (B1295085) could serve as a precursor. The synthesis of such building blocks often involves the nitration of a substituted benzotrifluoride (B45747). google.com The final step is the reduction of the nitro group to an amine, which can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 over Pd/C or Raney Nickel) or with chemical reducing agents like tin(II) chloride. google.com This approach is particularly useful for controlling the substitution pattern on the aromatic ring. For instance, 2-Trifluoromethylaniline can be synthesized in high yield by the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com Similarly, more complex structures like 2,4,6-Tris(trifluoromethyl)aniline can be prepared from 1,3,5-tris(trifluoromethyl)benzene (B44845) via iodination followed by a copper-catalyzed amination. researchgate.net

| Strategy | Key Reaction | Starting Materials | Description |

|---|---|---|---|

| Trifluoroethylation | N-Alkylation | 3-Fluoroaniline + CF3CH2-LG (LG=leaving group) | Direct formation of the N-CH2CF3 bond by substitution. |

| Trifluoroethylation | Reductive Amination | 3-Fluoroaniline + CF3CHO | In situ formation and reduction of an imine to yield the secondary amine. |

| Building Blocks | Nitro Group Reduction | Fluorinated nitrobenzotrifluoride | Construction of the aniline from a precursor already containing the CF3 group. |

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, offering a direct route to N-alkylated anilines through the reaction of an aniline with a carbonyl compound via an imine intermediate, which is subsequently reduced. In the context of synthesizing this compound, this would involve the reaction of 3-fluoroaniline with 2,2,2-trifluoroacetaldehyde.

The general mechanism proceeds through the initial formation of a hemiaminal, followed by dehydration to yield an imine. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) and sodium triacetoxyborohydride [NaB(OAc)3H] being common choices due to their mildness and selectivity. organic-chemistry.orgresearchgate.net The use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to accelerate reductive amination reactions, often eliminating the need for a catalyst. organic-chemistry.org

While specific literature detailing the reductive amination of 3-fluoroaniline with 2,2,2-trifluoroacetaldehyde is not prevalent, the general applicability of this method is well-established for a wide range of anilines and aldehydes. organic-chemistry.org For instance, a catalyst-free, one-pot reductive alkylation of various primary and secondary amines using sodium borohydride in 2,2,2-trifluoroethanol has been reported with excellent yields. organic-chemistry.org

| Aniline Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Various | NaBH4 | 2,2,2-Trifluoroethanol | None | 88-96 |

| Substituted Anilines | Various | NaB(OAc)3H | Dichloroethane | None | Good to Excellent |

| Anilines | Ketones | Phenylsilane | Dibutyltin dichloride | Microwave | High |

N-Alkylation and N-Arylation Methods for Aniline Derivatives

Direct N-alkylation of anilines provides another important avenue for the synthesis of compounds like this compound. These methods involve the formation of a bond between the nitrogen atom of the aniline and an alkyl group.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. rug.nl For the synthesis of the target molecule, this could involve the reaction of 3-fluoro-iodobenzene or 3-fluoro-bromobenzene with 2,2,2-trifluoroethylamine. Alternatively, the coupling of 3-fluoroaniline with a 2,2,2-trifluoroethyl halide could be envisioned, though this is a less common variation of the reaction. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with ligands such as XPhos and t-BuXPhos often providing good results for the coupling of anilines. nih.govresearchgate.net

Copper-catalyzed N-alkylation reactions also represent a viable strategy. These reactions can proceed under milder conditions compared to some palladium-catalyzed systems. For instance, copper-catalyzed trifluoromethylation of arylboronic acids has been reported, showcasing the utility of copper in forming bonds with fluorinated groups. nih.govbeilstein-journals.org While not a direct N-alkylation, it highlights the potential of copper catalysis in this area.

An iron-porphyrin complex has been shown to catalyze the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. nih.govrsc.orgresearchgate.netresearchgate.net This one-pot reaction proceeds via a cascade diazotization/N-trifluoroethylation sequence and is effective for a range of substituted anilines. nih.govrsc.orgresearchgate.netresearchgate.net

| Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]2 / XPhos | t-BuONa | Toluene | Good |

| o-methyl aniline | 2,2,2-trifluoroethylamine hydrochloride | Fe(TPP)Cl | - | Aqueous solution | 78 |

Dehydrogenative Aromatization and Amination

Dehydrogenative aromatization is an emerging strategy for the synthesis of anilines from non-aromatic precursors like cyclohexanones. nih.govresearchgate.netmanchester.ac.ukdigitellinc.com This approach involves the condensation of an amine with a cyclohexanone, followed by a dehydrogenation step to form the aromatic aniline ring. nih.govresearchgate.netmanchester.ac.ukdigitellinc.com A photochemical method utilizing a photoredox and cobalt-based catalytic system has been developed for the dehydrogenation of the cyclohexene (B86901) intermediate. nih.govmanchester.ac.uk This strategy allows for the site-selective introduction of the amino group, bypassing some of the regioselectivity challenges associated with traditional aromatic substitution reactions. nih.govresearchgate.netmanchester.ac.uk Another approach employs a platinum-based catalyst for a dehydrogenation-amination-dehydrogenation sequence starting from cyclohexanol. colab.ws

Base-Mediated N-Substitution Protocols

Direct N-alkylation of anilines can also be achieved under base-mediated conditions using a suitable alkylating agent. For the synthesis of this compound, this would involve the reaction of 3-fluoroaniline with a trifluoroethylating agent such as 2,2,2-trifluoroethyl triflate or a 2,2,2-trifluoroethyl halide. The use of a solid-supported base like cesium fluoride on celite has been shown to be effective for the N-alkylation of anilines and other nitrogen-containing heterocycles. researchgate.net Ionic liquids have also been employed as solvents to promote the selective N-monoalkylation of anilines.

A direct synthesis of N-(2,2,2-trifluoroethyl)aniline has been achieved by reacting aniline with (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate (B1224126) in methylene (B1212753) chloride, affording the product in high yield. prepchem.com This method highlights the utility of hypervalent iodine reagents as powerful electrophilic trifluoroethylating agents.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own advantages.

Stepwise Assembly Approaches

A stepwise, or linear, synthetic approach involves the sequential construction of the target molecule. A plausible divergent route could start from a common intermediate that is later elaborated to the final product. For example, 3-fluoroaniline could serve as a key intermediate. This aniline can be synthesized and then subjected to N-trifluoroethylation using one of the methods described above.

One-Pot Multicatalytic Reaction Strategies

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single reaction vessel. This strategy minimizes waste, reduces purification steps, and can lead to the rapid assembly of diverse molecular scaffolds. In the context of synthesizing this compound and its analogs, one-pot strategies are particularly valuable for introducing the trifluoroethyl group onto the aniline nitrogen.

A notable one-pot procedure for the N-trifluoroethylation of anilines involves an iron porphyrin-catalyzed reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. rsc.orgnih.gov This method operates through a cascade of diazotization followed by N-trifluoroethylation, affording a range of N-trifluoroethylated anilines in good yields. rsc.orgnih.gov The reaction is advantageous as it proceeds in an aqueous solution and does not require an inert atmosphere. nih.gov While the synthesis of this compound is not explicitly detailed, the demonstrated substrate scope suggests that substituted anilines, including those with fluorine substituents, are compatible with this methodology.

The general transformation can be represented as follows:

Scheme 1: Iron Porphyrin-Catalyzed One-Pot N-Trifluoroethylation of Anilines

graph LR

A[Aniline] -->|NaNO2, H2O, Fe(TPP)Cl| B(N-(2,2,2-trifluoroethyl)aniline)

C[CF3CH2NH2·HCl] --> B

```*This scheme illustrates a generalized one-pot reaction for the N-trifluoroethylation of anilines catalyzed by an iron porphyrin complex.*

This catalytic system has been successfully applied to a variety of primary and secondary anilines, demonstrating its versatility. rsc.orgnih.govThe reaction conditions and yields for several analogous structures are summarized in the table below.

Entry Aniline Derivative Catalyst Solvent Yield (%) Reference 1 o-Methylaniline Fe(TPP)Cl H₂O 83 nih.gov 2 Aniline Fe(TPP)Cl H₂O 75 rsc.org 3 p-Methoxyaniline Fe(TPP)Cl H₂O 72 rsc.org 4 p-Chloroaniline Fe(TPP)Cl H₂O 68 rsc.org

While the direct one-pot multicomponent synthesis of this compound is not prominently featured in the literature, the principles of such reactions are applied to the synthesis of other fluorinated aromatic amines. For instance, one-pot methods have been developed for the synthesis of trifluoromethyl amines using CF₃SO₂Na. rsc.orgAlthough this yields a trifluoromethyl group attached to the nitrogen rather than a trifluoroethyl group, it highlights the utility of one-pot strategies in constructing C-F bonds in amine synthesis.

Furthermore, multicomponent reactions are employed in the synthesis of complex heterocyclic structures that incorporate fluorinated building blocks. A one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles from in situ generated nitrile imines demonstrates the power of these methods to build fluorinated molecules. nih.gov

Another related one-pot strategy involves the metal-free fluorination of amines to produce difluoramines using Selectfluor. rsc.orgThis approach selectively transforms an amino group into a difluoramino (NF₂) group under mild conditions. rsc.org

These examples, while not directly producing this compound, underscore the potential of one-pot and multicomponent reaction strategies in the broader field of fluorinated aniline synthesis. The development of a specific one-pot, multicomponent reaction for the target compound remains an area for future research, likely building upon the principles demonstrated in these analogous syntheses.

Table of Compounds

Compound Name This compound 2,2,2-trifluoroethylamine hydrochloride o-Methylaniline Aniline p-Methoxyaniline p-Chloroaniline Trifluoromethyl amine 1-aryl-3-trifluoromethylpyrazole Difluoramine Selectfluor

Reactivity and Mechanistic Investigations of 3 Fluoro N 2,2,2 Trifluoroethyl Aniline Derivatives

Reactivity Profile of the Fluorine Atom on the Aromatic Ring

Generally, for a nucleophilic attack to displace the fluoride (B91410) ion, the reaction requires potent nucleophiles and often harsh conditions, unless additional activating groups are present on the ring.

Reactivity of the N-Substituted 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group presents its own set of potential reactivities, primarily centered around the strong carbon-fluorine bonds and the amine linkage.

C-F Bond Activation and Functionalization

The activation of C-F bonds in trifluoromethyl groups is a challenging yet evolving area of organofluorine chemistry. These bonds are strong and generally unreactive. However, recent advancements have demonstrated that under specific catalytic conditions, selective C-F bond functionalization can be achieved. For N-(2,2,2-trifluoroethyl)aniline derivatives, this could involve transition-metal-catalyzed processes or photoredox catalysis to enable the substitution of one or more fluorine atoms. Such transformations would likely require specialized reagents and conditions and are not considered routine synthetic operations. Research on the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes suggests potential pathways for modifying the trifluoroethyl group, although specific applications to this aniline (B41778) derivative are not documented.

Transformations Involving the Trifluoroethyl Amine Linkage

The bond between the aniline nitrogen and the trifluoroethyl group can also be a site of chemical transformation. For instance, synthetic strategies involving the formation of α-branched trifluoroethyl amines from N-aryl hemiaminal ethers suggest that the C-N bond can be manipulated. While not a direct reaction of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline, this indicates that the trifluoroethyl amine linkage is not entirely inert and could potentially undergo cleavage or rearrangement under specific reaction conditions.

Reactions of the Aniline Nitrogen Center

The nitrogen atom of the aniline moiety is expected to exhibit typical reactivity for a secondary aromatic amine. This includes reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Further substitution on the nitrogen atom with alkyl halides, though this can be challenging.

Participation in cyclization reactions: The NH group can act as a nucleophile in intramolecular reactions to form heterocyclic structures.

The presence of the electron-withdrawing trifluoroethyl group will reduce the nucleophilicity of the nitrogen atom compared to a non-fluorinated analogue, potentially requiring more forcing conditions for these reactions to proceed efficiently.

Mechanistic Studies of Key Transformations

Specific mechanistic studies for reactions involving this compound are not available. However, insights can be drawn from related systems.

Kinetic Investigations

No kinetic data for reactions of this compound have been reported. Kinetic studies on the SNAr reactions of other substituted anilines with electrophiles have been conducted, providing a framework for how such investigations could be approached for this compound. Such studies would be instrumental in quantifying the electronic influence of the 3-fluoro and N-(2,2,2-trifluoroethyl) substituents on the rates of reaction at various sites of the molecule.

Proposed Reaction Pathways

The synthesis and reactivity of this compound and its derivatives are primarily understood through the lens of N-H insertion reactions. A significant pathway involves a cascade diazotization/N-trifluoroethylation process. This one-pot reaction utilizes an aniline derivative and a source for the trifluoroethyl group to form the target molecule.

A widely proposed mechanism for the N-trifluoroethylation of anilines begins with the in situ formation of 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). This reactive intermediate is generated from the diazotization of 2,2,2-trifluoroethylamine (B1214592) hydrochloride using sodium nitrite (B80452) under weakly acidic conditions. nih.govresearchgate.net

The reaction pathway, particularly when catalyzed by an iron porphyrin complex, is thought to proceed as follows nih.govrsc.org:

Formation of a Nitrosyl Complex : The iron(III) porphyrin catalyst reacts with sodium nitrite to generate an Fe(III)TPP(NO2) species. Under the reaction conditions, this is converted to a ferrous nitrosyl complex, Fe(II)TPP(NO). nih.gov

Generation of an Iron-Carbene Intermediate : The highly reactive 2,2,2-trifluorodiazoethane, formed in situ, attacks the ferrous nitrosyl complex. This leads to the formation of a key iron-carbene intermediate. nih.gov

Nucleophilic Attack and Product Formation : The aniline derivative, acting as a nucleophile, attacks the electrophilic carbene carbon of the iron-carbene intermediate. This N-H insertion step forms the desired N-trifluoroethylated aniline product. nih.gov

Catalyst Regeneration : Upon formation of the product, the active iron porphyrin catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov

This cascade pathway is efficient for a variety of aniline substrates, including those with electron-donating and electron-withdrawing groups. Studies have shown that anilines with electron-rich substituents tend to favor the N-H insertion, likely because the increased nucleophilicity of the amine facilitates the attack on the iron-carbene complex. nih.gov

Role of Catalysts and Reagents

The success of the N-trifluoroethylation of anilines to produce compounds like this compound is highly dependent on the specific catalysts and reagents employed. Each component plays a crucial role in the proposed reaction pathway.

Catalysts:

The primary role of the catalyst is to facilitate the transfer of the trifluoroethyl group to the aniline nitrogen via an N-H insertion mechanism.

Iron Porphyrins : Iron(III) porphyrin complexes, such as Tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], have proven to be highly effective catalysts for this transformation. researchgate.net They are instrumental in forming the critical iron-carbene intermediate that is susceptible to nucleophilic attack by the aniline. nih.gov The effectiveness of Fe(TPP)Cl over other metal complexes like those containing Manganese, Copper, or Cobalt has been demonstrated, with the latter showing little to no catalytic activity under similar conditions. researchgate.net

Silver and Copper Complexes : Other transition metals have also been utilized for N-H insertion reactions involving trifluorodiazoethane. Ag(I) and Cu(I) complexes have been reported to catalyze the N-trifluoroethylation of anilines, showcasing alternative catalytic systems for this transformation. nih.govrsc.org

The table below summarizes the performance of various catalysts in a model N-trifluoroethylation reaction.

| Catalyst | Yield (%) | Notes |

|---|---|---|

| Fe(TPP)Cl | 78% | Effective under standard conditions. |

| Mn(TPP)Cl | Trace | Ineffective for this transformation. |

| Cu(TPP) | Trace | Ineffective for this transformation. |

| Co(TPP) | Trace | Ineffective for this transformation. |

| FeCl3 | <5% | Simple iron salts show minimal activity. |

| FeCl2 | <5% | Simple iron salts show minimal activity. |

Reagents:

The selection of reagents is critical for the in situ generation of the reactive trifluoroethylating species.

| Reagent | Function |

|---|---|

| 2,2,2-Trifluoroethylamine hydrochloride | Source of the trifluoroethyl group. nih.govrsc.org |

| Sodium Nitrite (NaNO2) | Reacts with the primary amine to form the diazo intermediate (diazotization). nih.gov |

| Acetic Acid (CH3COOH) | Provides the weakly acidic medium required for the diazotization reaction and formation of the active catalyst. researchgate.net |

| Aniline Derivative | The nucleophile that attacks the carbene intermediate to form the final product. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methylene (B1212753) (-CH₂-) protons. The aromatic protons would appear as a complex multiplet system due to mutual coupling and additional coupling to the ¹⁹F nucleus on the ring. chemicalbook.com The methylene protons are anticipated to produce a quartet due to coupling with the three equivalent fluorine atoms of the adjacent trifluoromethyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The signals for the aromatic carbons are split by coupling to the directly attached fluorine atom (¹JCF) and through multiple bonds (ⁿJCF), which is useful for assigning their positions on the benzene (B151609) ring. chemicalbook.com

Given the presence of two different fluorine environments (one on the aromatic ring and the -CF₃ group), ¹⁹F NMR spectroscopy is particularly informative. biophysics.org It reveals two distinct signals, with chemical shifts and coupling constants that are highly sensitive to the molecular structure. nih.gov The aromatic fluorine signal would show coupling to nearby protons, while the -CF₃ signal would appear as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | Aromatic C-H | 6.3 - 7.2 | m (complex multiplet) | ⁿJHH, ⁿJHF |

| ¹H | N-H | Broad, variable | s (broad) | - |

| ¹H | -CH₂- | 3.8 - 4.2 | q (quartet) | ³JHF ≈ 8-10 |

| ¹⁹F | Aromatic C-F | -110 to -115 | m (multiplet) | ⁿJHF |

| ¹⁹F | -CF₃ | -70 to -75 | t (triplet) | ³JHF ≈ 8-10 |

Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 193.14 g/mol . cymitquimica.com In electron ionization (EI-MS), the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 193.

The fragmentation pattern can be predicted based on the structure and known fragmentation of aromatic amines. miamioh.edu Key fragmentation pathways would likely include:

α-cleavage: Loss of a hydrogen radical from the methylene group.

Benzylic cleavage: Cleavage of the C-N bond to lose the trifluoroethyl group, yielding a fragment corresponding to the 3-fluoroaniline (B1664137) radical cation.

Loss of CF₃: Cleavage of the C-C bond in the ethyl group to lose a trifluoromethyl radical.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring, such as the characteristic loss of hydrogen cyanide (HCN) from the aniline-like fragment. miamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Fragmentation Pathway | Predicted m/z |

| [C₈H₇F₄N]⁺˙ (Molecular Ion) | Ionization of parent molecule | 193 |

| [C₈H₆F₄N]⁺ | M⁺˙ - H• (α-cleavage) | 192 |

| [C₆H₅FN]⁺˙ | M⁺˙ - •C₂H₂F₃ (Loss of trifluoroethyl) | 112 |

| [C₇H₇FN]⁺ | M⁺˙ - •CF₃ | 124 |

| [C₅H₄]⁺˙ | [C₆H₅FN]⁺˙ - HCN - H• | 64 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational modes. nih.govnih.govresearchgate.netresearchgate.net

Key expected vibrational bands include:

N-H Vibrations: A characteristic N-H stretching vibration (νN-H) in the FT-IR spectrum, typically appearing in the range of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching (νC-H) vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene group just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations typically occur in the 1400-1650 cm⁻¹ region.

C-F and CF₃ Vibrations: Strong absorption bands corresponding to C-F stretching from the fluorine on the aromatic ring and the symmetric and asymmetric stretching of the CF₃ group are expected in the 1000-1400 cm⁻¹ region. researchgate.net These are often the most intense bands in the FT-IR spectrum.

C-N Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | -NH- | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1650 |

| CF₃ Asymmetric Stretch | -CF₃ | ~1280 |

| C-N Stretch | Ar-N, N-CH₂ | 1250 - 1350 |

| CF₃ Symmetric Stretch | -CF₃ | ~1140 |

| Aromatic C-F Stretch | Ar-F | 1100 - 1250 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

In the solid state, molecules of this compound are expected to be organized through a network of hydrogen bonds. Based on the structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, a primary and highly directional interaction would be the N-H···F hydrogen bond. nih.gov In this arrangement, the N-H group of one molecule acts as a hydrogen bond donor, while a fluorine atom from the trifluoromethyl group of a neighboring molecule acts as the acceptor. This interaction is often strong enough to link molecules into distinct motifs, such as centrosymmetric dimers. nih.gov The presence of fluorine substituents on the aniline (B41778) ring can also influence the ability of the amine group to participate in hydrogen bonding. researchgate.net

Beyond conventional hydrogen bonding, the crystal packing is further stabilized by a variety of weaker intermolecular interactions involving the fluorine atoms. figshare.com

C-F···π Interactions: An interaction between the electron-rich fluorine atom and the π-system of a neighboring benzene ring is also possible. This type of interaction helps to organize molecules in a stacked or offset arrangement.

N-H···π and C-H···π Interactions: The N-H group and aromatic C-H groups can act as donors to the π-face of an adjacent aniline ring, further contributing to the cohesion of the three-dimensional supramolecular architecture. nih.gov

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry (Based on Analogs nih.gov) |

| Hydrogen Bond | N-H | F (from -CF₃) | D···A distance: ~3.3 Å; D-H···A angle: ~170° |

| Weak H-Bond | C-H (Aromatic) | N | D···A distance: ~3.4 Å; D-H···A angle: ~150° |

| π-Interaction | N-H | π-system (Benzene Ring) | H···Centroid distance: ~2.6 Å |

| π-Interaction | C-H (Aromatic) | π-system (Benzene Ring) | H···Centroid distance: ~2.7 Å |

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the compound this compound. While extensive research exists on related fluorinated aromatic amines and the application of computational methodologies in chemistry, dedicated studies providing detailed analysis—such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, or reaction pathway modeling—for this particular molecule are not presently available in published research.

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. Methodologies like DFT are powerful tools for understanding the electronic landscape of a molecule, while simulations offer a view into its dynamic behavior. However, the application of these sophisticated techniques to this compound has not been documented.

General computational approaches that would be applied in such a study are well-established. For instance, DFT calculations are routinely used to determine optimized molecular geometries and electronic properties. acs.org Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) are employed to understand chemical reactivity and intramolecular interactions, respectively. researchgate.netresearchgate.netwisc.edu Similarly, Molecular Dynamics (MD) simulations are a standard method for exploring the conformational landscape of flexible molecules. nih.gov

Although these methods have been applied to structurally similar compounds, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, the specific results and data are unique to each molecule. researchgate.net The precise influence of both the 3-fluoro and N-(2,2,2-trifluoroethyl) substituents on the aniline scaffold can only be determined through direct computational investigation of the target molecule.

Consequently, without dedicated research, it is not possible to provide scientifically accurate data for the following areas of study for this compound:

Computational and Theoretical Chemistry Studies

Modeling of Reaction Pathways and Transition States:The synthesis of related N-trifluoroethylated anilines has been described, but computational modeling of the reaction mechanisms and transition states involving 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline is not available.nih.gov

The study of this compound through computational chemistry represents a clear opportunity for future research to elucidate its unique physicochemical properties.

Applications in Advanced Organic Synthesis

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline as a Versatile Synthetic Intermediate

This compound is a specialized chemical intermediate valued in synthetic organic chemistry for constructing complex fluorinated molecules. nih.gov The presence of the N-(2,2,2-trifluoroethyl) moiety and the fluorine atom on the aromatic ring provides a scaffold that is frequently utilized in the development of new pharmaceutical and agrochemical agents. nih.govresearchgate.net Its utility stems from the ability of the aniline (B41778) functional group to undergo a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.

The core value of this compound lies in its role as a starting material for molecules where the specific substitution pattern—a fluorine at the meta-position and an N-trifluoroethyl group—is a critical component of the final target's design. This precise arrangement is often sought in drug discovery to optimize interactions with biological targets or to fine-tune the molecule's pharmacokinetic profile. nih.gov While it can be employed in a wide array of standard aniline reactions, its primary application is as a foundational piece for creating novel bioactive compounds.

Preparation of Fluorinated Heterocyclic Scaffolds

A significant application of substituted anilines in organic synthesis is the construction of heterocyclic ring systems, which form the core of many pharmaceutical agents. This compound is a suitable precursor for the synthesis of fluorinated quinoline (B57606) derivatives, a class of heterocycles with a broad range of biological activities.

One of the classic methods for quinoline synthesis is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. The initial reaction typically forms either an enamine (at lower temperatures) or an amide (at higher temperatures), which then undergoes thermal cyclization followed by dehydration to yield the quinoline ring system. orgsyn.orgresearchgate.net When applied to this compound, this methodology would lead to the formation of a highly substituted, fluorinated 4-hydroxyquinoline. The electron-withdrawing nature of both the trifluoroethyl group and the aromatic fluorine atom deactivates the aniline, likely necessitating high temperatures (often >200 °C) for the cyclization step.

Table 1: Representative Synthesis of a Fluorinated Quinoline Scaffold

| Reactant 1 | Reactant 2 | Product | Reaction Type | Conditions |

| This compound | Ethyl acetoacetate | 7-Fluoro-4-hydroxy-1-(2,2,2-trifluoroethyl)quinolin-2(1H)-one | Conrad-Limpach Synthesis | High Temperature (e.g., >200°C), thermal cyclization |

This table represents a plausible synthetic transformation based on established methodologies for quinoline synthesis.

Synthesis of Novel N-Substituted Organofluorine Compounds

While the nitrogen atom in this compound can be further functionalized, the strong electron-withdrawing effect of the adjacent 2,2,2-trifluoroethyl group significantly reduces its nucleophilicity compared to a typical aniline. This deactivation makes reactions such as N-alkylation and N-acylation more challenging and often requires more reactive reagents or catalysts. scholaris.ca

For instance, N-acylation would likely require the use of highly reactive acylating agents, such as acyl chlorides or anhydrides, under forcing conditions to overcome the lowered reactivity of the secondary amine. Standard amide coupling conditions might prove ineffective. Similarly, further N-alkylation would be difficult. Research on the related compound N-phenyl-N-(2,2,2-trifluoroethyl)aniline has shown that intramolecular Friedel-Crafts alkylation reactions are challenging, highlighting the electronic deactivation of the system. scholaris.ca Despite these challenges, such derivatization allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel organofluorine compounds tailored for specific applications. acs.org

Table 2: Plausible N-Acylation Reaction

| Substrate | Reagent | Product | Reaction Type |

| This compound | Acetyl Chloride | N-acetyl-3-fluoro-N-(2,2,2-trifluoroethyl)aniline | N-Acylation |

| This compound | Benzoyl Chloride | N-benzoyl-3-fluoro-N-(2,2,2-trifluoroethyl)aniline | N-Acylation |

This table illustrates potential N-acylation products based on the reactivity of anilines with acylating agents.

Contribution to the Design of Fluorinated Building Blocks

One of the most direct applications of this compound is its use as a foundational scaffold for the creation of more complex, functionalized fluorinated building blocks. nih.gov These second-generation intermediates can then be incorporated into larger molecules during the later stages of a synthesis.

A key example of this is the regioselective bromination of the aromatic ring. Through electrophilic aromatic substitution, bromine can be introduced at positions ortho or para to the activating N-trifluoroethylamino group. The commercial availability of derivatives such as 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline bldpharm.com and 2-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline bldpharm.com confirms that the parent aniline is used as a starting material for these transformations. These brominated derivatives are highly valuable as they introduce a versatile functional group (bromine) that can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This strategy allows synthetic chemists to build molecular complexity from a well-defined, trifluoromethylated aniline core. orgsyn.orgresearchgate.net

Table 3: Synthesis of Brominated Fluorinated Building Blocks

| Starting Material | Reagent | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline | Electrophilic Aromatic Substitution |

| This compound | Bromine (Br₂) | 4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline | Electrophilic Aromatic Substitution |

This table outlines the synthesis of advanced building blocks derived from the target compound.

Conclusion and Future Perspectives

Summary of Current Research Advances

Research in organofluorine chemistry has significantly advanced the accessibility of fluorinated anilines. The development of new synthetic methods allows for the precise introduction of fluorine atoms and fluorinated alkyl groups into organic molecules, which is crucial for modulating the properties of pharmaceuticals and agrochemicals. cas.cn Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the impact of this field. nih.govnih.gov

Key advances relevant to the synthesis of structures like 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline include novel N-trifluoroethylation methods. For instance, iron(III) porphyrin has been developed as a catalyst for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.org This one-pot reaction proceeds through a cascade of diazotization and N-H insertion, accommodating a wide range of primary and secondary anilines. nih.govrsc.org Earlier methods often relied on trifluorodiazoethane (CF3CHN2), which, while effective, presented handling challenges. rsc.org

Furthermore, significant progress has been made in the fluoroalkylation of the aniline (B41778) core itself. Photoinduced, transition-metal-free methods have emerged for the difluoroalkylation of anilines under mild conditions using visible light and organic photocatalysts like Eosin Y. nih.govacs.org These reactions can also proceed via the formation of an electron donor–acceptor (EDA) complex between the aniline and the fluoroalkylating agent, bypassing the need for an external photocatalyst altogether. nih.govacs.org

Persistent Challenges in the Synthesis and Reactivity of Fluorinated Anilines

Despite recent progress, the synthesis and manipulation of complex fluorinated anilines remain challenging. A primary difficulty lies in achieving regioselectivity, particularly in direct C-H functionalization reactions on the aniline ring. researchgate.net The directing effects of both the amino group and existing fluorine substituents can lead to mixtures of isomers, complicating purification.

Another persistent issue is the limited substrate scope of many modern synthetic methods. For example, some photoredox catalysis systems for fluoroalkylation work well for electron-rich anilines but show significantly lower yields or fail completely with electron-deficient substrates, such as those containing nitro or nitrile groups. acs.org Similarly, steric hindrance around the nitrogen atom or on the aromatic ring can impede reactions like N-trifluoroethylation. nih.gov

The reactivity of the fluorinated aniline product also presents challenges. The presence of fluorine atoms alters the electronic properties of the aniline, reducing the basicity of the nitrogen atom and influencing the reactivity of the aromatic ring in subsequent transformations. researchgate.net Furthermore, the metabolic pathways of fluorinated anilines can be complex; studies have shown that para-fluorinated anilines can be bioactivated by cytochrome P-450 to form reactive benzoquinoneimine intermediates. nih.govnih.gov Understanding and predicting such metabolic transformations is a continuing challenge.

Table 1: Persistent Challenges in Fluorinated Aniline Synthesis

| Challenge | Description | Affected Methodologies |

|---|---|---|

| Reagent Handling | Use of hazardous or unstable reagents like trifluorodiazoethane requires special protocols. nih.govrsc.org | Carbene-based N-H insertion reactions. |

| Regioselectivity | Difficulty in controlling the position of functionalization on the aromatic ring, leading to isomeric mixtures. researchgate.net | Direct C-H activation and fluoroalkylation. |

| Substrate Scope | Many advanced methods are not tolerant of electron-withdrawing groups or significant steric hindrance. nih.govacs.org | Photoredox catalysis, some transition-metal catalyzed couplings. |

| Reaction Conditions | Traditional methods often require harsh conditions (e.g., high temperatures, strong acids), limiting functional group tolerance. google.com | Nucleophilic aromatic substitution (SNAr), Balz-Schiemann reactions. |

| Product Reactivity | The electronic effects of fluorine can deactivate the molecule for subsequent desired reactions. researchgate.net | Electrophilic aromatic substitution, cross-coupling reactions. |

Emerging Methodologies and Directions for Future Research

To overcome the aforementioned challenges, researchers are actively developing innovative synthetic strategies. The field is moving towards methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Visible-light photoredox catalysis stands out as a particularly powerful emerging tool. mdpi.com It enables the generation of fluoroalkyl radicals under gentle conditions, facilitating reactions that were previously difficult. mdpi.com This includes the perfluoroalkylation of anilines using catalysts based on iridium or ruthenium, as well as cheaper organic dyes. acs.orgmdpi.com The exploitation of EDA complexes, which can be activated by light without a separate photocatalyst, represents a highly sustainable and straightforward approach to fluoroalkylation. nih.govacs.org

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is another critical research direction. cas.cn This strategy is highly valuable for drug discovery, as it allows for the rapid diversification of complex molecules. Advances in this area include new copper-mediated methods for the radiofluorination of aryl halides and arylstannanes, which are crucial for producing tracers for Positron Emission Tomography (PET). frontiersin.org

Future research will likely focus on expanding the toolbox of catalytic systems. This includes the use of earth-abundant metals and biocatalytic approaches to create C-F bonds. cas.cn The development of novel reagents that are safer and more selective will continue to be a priority, moving away from hazardous precursors. chinesechemsoc.orgoup.com

Table 2: Comparison of Synthetic Approaches to Fluorinated Anilines

| Feature | Traditional Methods | Emerging Methodologies |

|---|---|---|

| Reaction Type | SNAr, Diazotization (Balz-Schiemann) frontiersin.org | Visible-Light Photoredox Catalysis mdpi.commdpi.com, EDA Complexation nih.govacs.org |

| Catalysts | Often stoichiometric or no catalyst | Photocatalysts (Ir, Ru, organic dyes), Earth-abundant metals (Fe) nih.gov |

| Conditions | Often harsh (high heat, strong acid/base) | Mild (room temperature, visible light) |

| Selectivity | Dependent on substrate electronics | Can be controlled by catalyst and directing groups |

| Advantages | Well-established, scalable for simple substrates | High functional group tolerance, suitable for late-stage functionalization |

| Disadvantages | Limited substrate scope, poor functional group tolerance | Catalyst cost, potential for new side-reactions |

Potential Broader Impact on Organofluorine Chemical Space

The development of molecules like this compound and the methodologies to synthesize them are poised to have a significant impact on the accessible organofluorine chemical space. This expansion is particularly crucial for the pharmaceutical and agrochemical industries. nih.govchinesechemsoc.org

The incorporation of fluorine can profoundly alter a molecule's biological properties. It can block sites of metabolic degradation, thereby increasing the half-life of a drug. nih.govresearchgate.net The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as amines, which can improve cell membrane permeability and bioavailability. nih.gov Furthermore, fluorine substitution can enhance the binding affinity of a drug to its target protein through favorable electrostatic interactions. researchgate.net

By providing access to novel building blocks that combine multiple types of fluorination—such as the aromatic fluorine and the aliphatic trifluoroethyl group in the target molecule—chemists can fine-tune these properties with greater precision. This allows for a more rational design of drug candidates with improved efficacy and pharmacokinetic profiles. mdpi.com As synthetic methods become more robust and versatile, the diversity of available fluorinated scaffolds will grow, enabling the exploration of previously inaccessible regions of chemical space and accelerating the discovery of new bioactive compounds. nih.gov

Q & A

Basic Question: What are the optimal synthetic routes for 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline, and how is purity ensured during synthesis?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution, where 3-fluoroaniline reacts with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH). Solvents like DMF or THF are used to enhance reactivity . Purity is ensured through iterative recrystallization (using ethanol/water mixtures) and chromatographic techniques (silica gel with hexane/ethyl acetate gradients). Confirmation of purity requires analytical methods such as HPLC (≥99% purity) and elemental analysis .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR are critical. The aromatic protons appear as a multiplet in δ 6.5–7.2 ppm, while the -NH proton is observed as a broad singlet near δ 3.5–4.0 ppm. ¹⁹F NMR shows distinct signals for the aromatic fluorine (δ -110 to -115 ppm) and trifluoroethyl group (δ -70 to -75 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms the molecular ion peak at m/z 207.05 (C₈H₆F₄N⁺) .

- FT-IR: Absorbances at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1120 cm⁻¹ (C-F stretch) validate functional groups .

Advanced Question: How can researchers design experiments to investigate the electronic effects of fluorine substituents on the compound’s reactivity?

Methodological Answer:

A factorial design is recommended to isolate variables:

- Independent Variables: (a) Position of fluorine (ortho, meta, para), (b) Solvent polarity (toluene vs. DMSO), (c) Temperature (25°C vs. 80°C).

- Dependent Variables: Reaction rate (HPLC monitoring), regioselectivity (NMR analysis), and intermediate stability (DFT calculations).

- Theoretical Framework: Use Hammett σ constants to correlate substituent effects with reaction outcomes. Computational modeling (e.g., Gaussian 16) predicts charge distribution and transition states .

Advanced Question: How should contradictions in reported biological activities of fluorinated aniline derivatives be resolved?

Methodological Answer:

Contradictions often arise from divergent assay conditions or impurities. A systematic approach includes:

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to control assays) .

- Reproducibility Checks: Replicate experiments under controlled conditions (e.g., identical cell lines, solvent concentrations) .

- Advanced Characterization: Use LC-MS to verify compound stability in biological media. Impurity profiling (e.g., <0.5% by-products) ensures observed activity is not artifact-driven .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification .

- Storage: Inert atmosphere (argon) at 2–8°C in amber glass to prevent photodegradation. Label containers with GHS hazard codes (H315: Skin irritation; H319: Eye damage) .

- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Question: What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Optimize force fields for fluorine’s van der Waals radius and electrostatic parameters .

- MD Simulations: GROMACS simulations (50 ns) in explicit solvent (TIP3P water) assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., -NH…O=C) and hydrophobic interactions with fluorinated groups .

- QSAR Modeling: Develop regression models correlating substituent electronegativity (χ) with inhibitory activity (pIC₅₀). Validate with leave-one-out cross-validation (R² > 0.85) .

Basic Question: What are the key applications of this compound in pharmaceutical research?

Methodological Answer:

- Intermediate Synthesis: Used in preparing trifluoroethylated heterocycles (e.g., quinazolines) via Buchwald-Hartwig amination .

- Biological Probes: Fluorine’s isotopic properties (¹⁹F NMR) enable tracking in metabolic studies. Radiolabel with ¹⁸F for PET imaging .

Advanced Question: How can researchers address discrepancies in the compound’s solubility data across different solvents?

Methodological Answer:

- Solubility Parameter Analysis: Measure Hansen solubility parameters (δD, δP, δH) via turbidimetry. Correlate with solvent polarity (e.g., logP = 2.1 in octanol/water) .

- Phase Diagram Construction: Use binary solvent mixtures (e.g., DCM/hexane) to identify co-solvency regions. Validate with DSC to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.